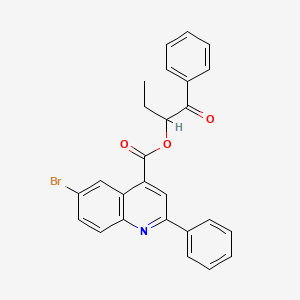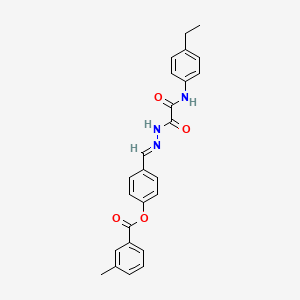
1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate is a complex organic compound with the molecular formula C26H20BrNO3 and a molecular weight of 474.36 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by bromination and subsequent esterification with benzoylpropyl groups. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Esterification: The brominated quinoline is esterified with benzoylpropyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido, thiol, or alkoxy derivatives.
Oxidation/Reduction: Altered quinoline derivatives with different oxidation states.
Hydrolysis: Benzoylpropyl alcohol and 6-bromo-2-phenyl-4-quinolinecarboxylic acid.
Scientific Research Applications
1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly in anti-cancer and anti-microbial research.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Chemistry: Utilized in the development of novel catalysts and reagents for organic synthesis.
Mechanism of Action
The mechanism of action of 1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors, interfering with cellular processes in pathogens or cancer cells.
Material Science: Functions as an electron donor or acceptor in electronic devices, facilitating charge transfer.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
- 1-Benzoylpropyl 6-bromo-8-methyl-2-phenyl-4-quinolinecarboxylate
Uniqueness
1-Benzoylpropyl 6-bromo-2-phenyl-4-quinolinecarboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both benzoyl and bromine groups provides versatile sites for further functionalization, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
355429-39-9 |
|---|---|
Molecular Formula |
C26H20BrNO3 |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
(1-oxo-1-phenylbutan-2-yl) 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H20BrNO3/c1-2-24(25(29)18-11-7-4-8-12-18)31-26(30)21-16-23(17-9-5-3-6-10-17)28-22-14-13-19(27)15-20(21)22/h3-16,24H,2H2,1H3 |
InChI Key |
PBAGUYCCYNAGNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12040425.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12040430.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B12040439.png)
![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040469.png)



![(5Z)-3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-[(2-methyl-2H-chromen-3-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040495.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12040498.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12040503.png)

